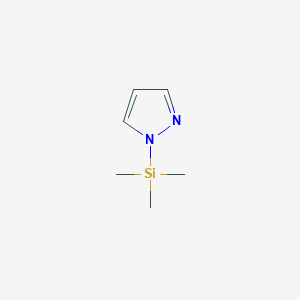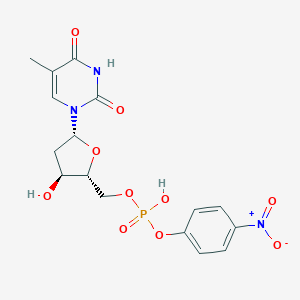
3-Pentanone, O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
XL-999 is a potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are implicated in tumor cell proliferation and angiogenesis. It has shown significant promise in preclinical and clinical studies for its potential to treat various types of cancer, including renal cell carcinoma, colon cancer, ovarian cancer, non-small cell lung cancer, acute myelogenous leukemia, and multiple myeloma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of XL-999 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of XL-999 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions: XL-999 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides, and catalysts to facilitate the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives of XL-999 .
Scientific Research Applications
XL-999 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of receptor tyrosine kinases and their role in cancer cell proliferation and angiogenesis.
Biology: Employed in cellular and molecular biology research to investigate the signaling pathways involved in tumor growth and metastasis.
Medicine: Undergoing clinical trials for the treatment of various cancers, including renal cell carcinoma, colon cancer, ovarian cancer, non-small cell lung cancer, acute myelogenous leukemia, and multiple myeloma
Industry: Potential applications in the development of targeted cancer therapies and personalized medicine.
Mechanism of Action
XL-999 exerts its effects by inhibiting multiple receptor tyrosine kinases, including fibroblast growth factor receptors (FGFR1 and FGFR3), vascular endothelial growth factor receptors (VEGFR2), platelet-derived growth factor receptors (PDGFRα and PDGFRβ), KIT, and FLT3. By blocking these kinases, XL-999 disrupts the signaling pathways that promote tumor cell proliferation, angiogenesis, and survival. This leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
XL-647: Another Spectrum Selective Kinase Inhibitor that targets similar RTKs but with a different spectrum of inhibition.
XL-880: A multi-targeted RTK inhibitor with a broader range of targets compared to XL-999.
XL-184 (Cabozantinib): Inhibits multiple RTKs and is approved for the treatment of certain types of cancer
Uniqueness of XL-999: XL-999 is unique in its potent inhibition of a specific subset of RTKs, making it particularly effective against certain types of cancer. Its ability to target multiple pathways simultaneously provides a comprehensive approach to cancer treatment, potentially reducing the likelihood of resistance development .
Properties
CAS No. |
15754-22-0 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
N-methoxypentan-3-imine |
InChI |
InChI=1S/C6H13NO/c1-4-6(5-2)7-8-3/h4-5H2,1-3H3 |
InChI Key |
YKOMOGKWTRYSHD-UHFFFAOYSA-N |
SMILES |
CCC(=NOC)CC |
Canonical SMILES |
CCC(=NOC)CC |
Synonyms |
3-Pentanone O-methyl oxime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















